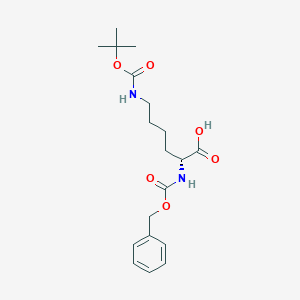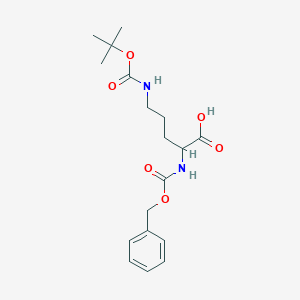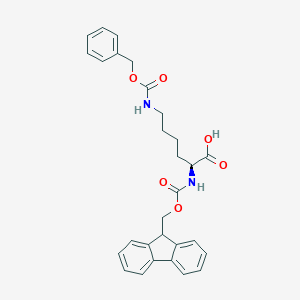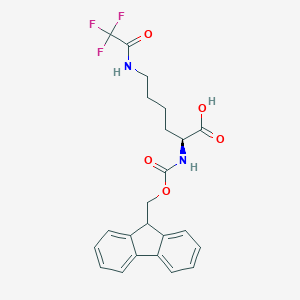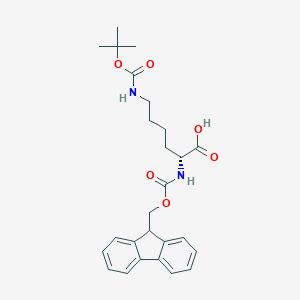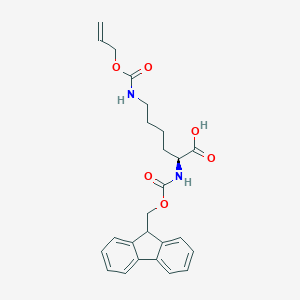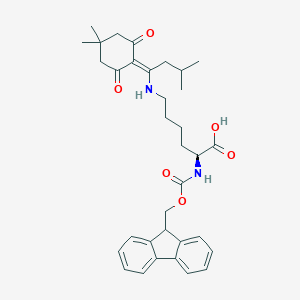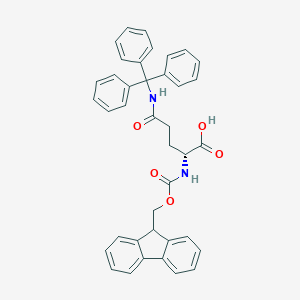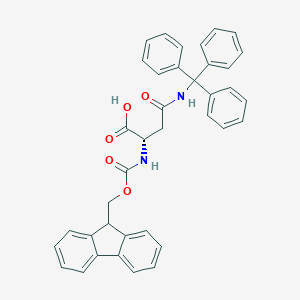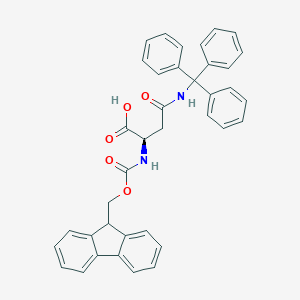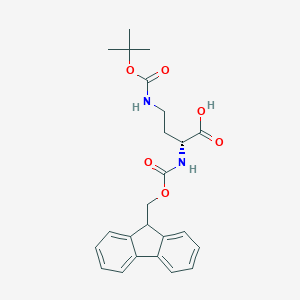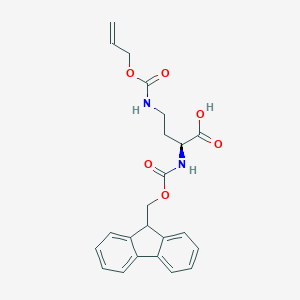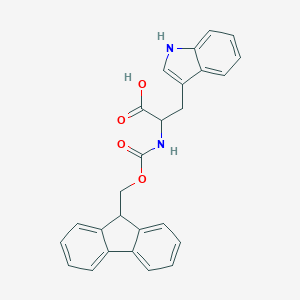
Fmoc-Trp-OH
Übersicht
Beschreibung
Fmoc-Trp-OH: , also known as N-alpha-fluorenylmethyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group of tryptophan, allowing for selective reactions during peptide assembly .
Wirkmechanismus
Target of Action
Fmoc-Trp-OH, also known as Fmoc-L-Trp-OH, Fmoc-L-tryptophan, or Nalpha-FMOC-L-Tryptophan, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves the protection of the amino groups during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amino group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be rapidly removed by a base, such as piperidine .
Biochemical Pathways
this compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it allows for the rapid and efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group . It has been used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
Pharmacokinetics
Its properties, such as its stability in various environmental conditions and its reactivity with bases, are crucial for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . It has been used to create analogs of glucagon-like peptide-1 (GLP-1), a potent derivative with pharmacokinetic properties suitable for once-daily administration .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by a base, such as piperidine . The stability of the compound and its reactivity can also be influenced by factors such as temperature and solvent polarity . These factors can influence the efficiency of peptide synthesis and the quality of the resulting peptides.
Biochemische Analyse
Biochemical Properties
Fmoc-L-Tryptophan plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is essential for the formation of peptides, as it allows for the sequential addition of amino acids without unwanted side reactions .
Molecular Mechanism
The molecular mechanism of Fmoc-L-Tryptophan primarily involves its role in peptide synthesis. The Fmoc group protects the amine group during peptide bond formation, preventing it from reacting with other groups. Once the peptide bond is formed, the Fmoc group can be removed using a base, such as piperidine . This allows for the sequential addition of amino acids to form a peptide.
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-L-Tryptophan is stable and does not degrade over time. It is typically stored at 2-8°C . The long-term effects of Fmoc-L-Tryptophan on cellular function would depend on the specific peptide it is incorporated into and the context of the experiment.
Metabolic Pathways
Fmoc-L-Tryptophan is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those that catalyze peptide bond formation and the removal of the Fmoc group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Trp-OH is typically synthesized by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Trp-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in an organic solvent like DMF.
Major Products:
Deprotection: L-tryptophan with a free amino group.
Coupling: Peptides with this compound incorporated into the sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Trp-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based therapeutics. It is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of peptide-based materials for drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys-OH: Used for protecting the amino group of lysine.
Fmoc-Ala-OH: Used for protecting the amino group of alanine.
Fmoc-Gly-OH: Used for protecting the amino group of glycine.
Uniqueness: Fmoc-Trp-OH is unique due to the presence of the indole side chain of tryptophan, which can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35737-15-6 | |
| Record name | Fmoc-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35737-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


